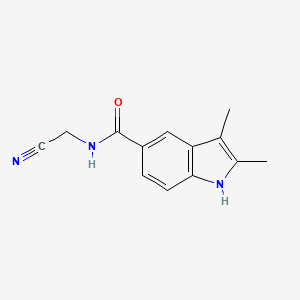

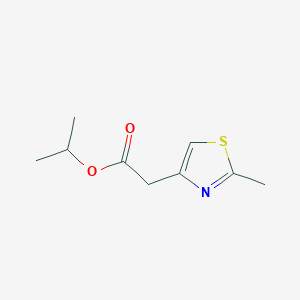

![molecular formula C13H15N3O2S B2795704 Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate CAS No. 890013-62-4](/img/structure/B2795704.png)

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

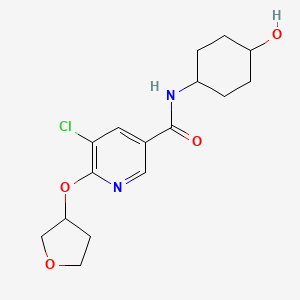

Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms. The specific compound you mentioned seems to contain a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a thiazole ring attached to a carbamate group. Thiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The carbamate group (O-CO-NR’R’') would be attached to one of the nitrogen atoms in the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Some general properties of carbamates can be predicted, such as their polarity and potential for hydrogen bonding .科学的研究の応用

Chemical Properties and Occurrence

Ethyl carbamate (EC) or urethane is widely found at low levels in many fermented foods and beverages. Despite its low concentration range, ethyl carbamate is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). Its formation mechanisms vary from simple ethanolysis of urea in fermented foods to complex chemical reactions in alcoholic beverages. Ethyl carbamate's presence and concentrations are influenced by various factors, including the fermentation process and the raw materials used. This understanding is crucial for developing strategies to minimize EC levels in food and beverages, enhancing food safety and consumer health (Weber & Sharypov, 2009).

Toxicological Concerns and Assessment

The genotoxic and carcinogenic properties of ethyl carbamate have prompted extensive research into its effects on health. Studies have shown that ethyl carbamate induces tumors in various animals and possesses a carcinogenic influence that is greater in neonatal mice, suggesting a need for careful consideration of its presence in food products. The evaluation of its toxic effects is essential for establishing safe consumption levels and for the regulatory assessment of food and beverage safety (Field & Lang, 1988).

Analytical Detection and Reduction Strategies

Advancements in analytical techniques have improved the detection of ethyl carbamate in foods and beverages, facilitating the monitoring of its levels. These methods range from gas chromatography coupled to mass spectrometry (GC-MS) to high-performance liquid chromatography (HPLC), enabling precise quantification. Additionally, various strategies have been developed to reduce EC levels, including optimizing fermentation conditions and removing precursors through enzymatic and chemical methods. Such strategies are critical for mitigating ethyl carbamate's health risks while maintaining the quality of fermented products (Zhao Gong-ling, 2009).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and have downstream effects on cellular processes.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-3-18-13(17)16-11-10(15-12(14)19-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQZVIVGUNJFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

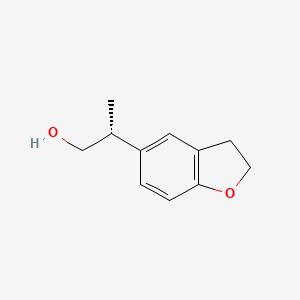

![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)

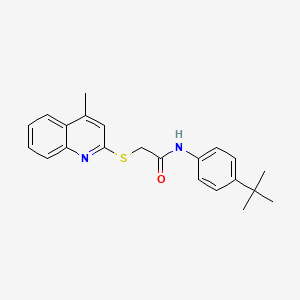

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)

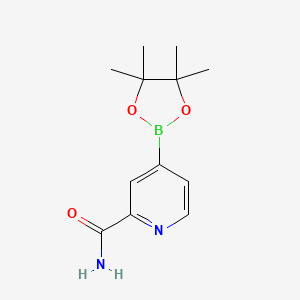

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)

![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)